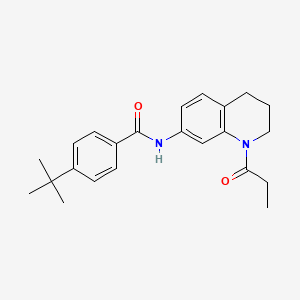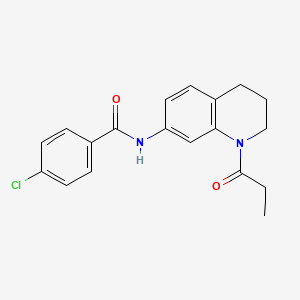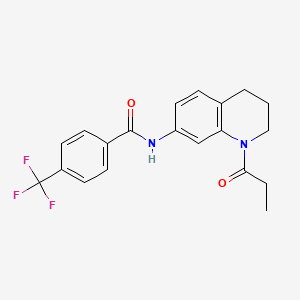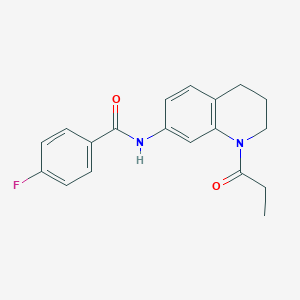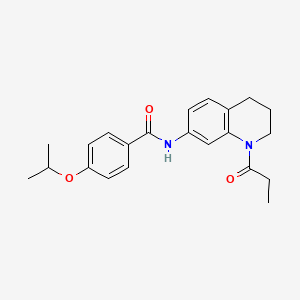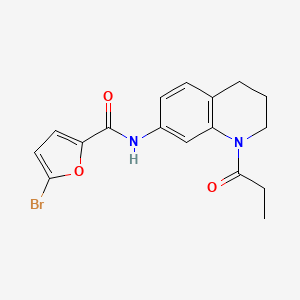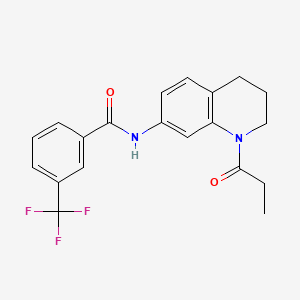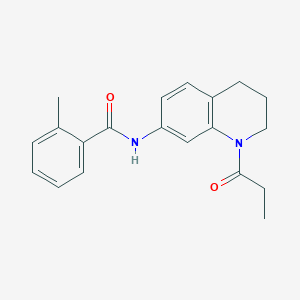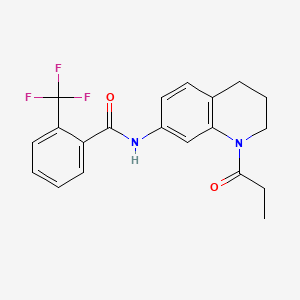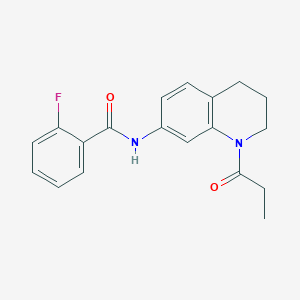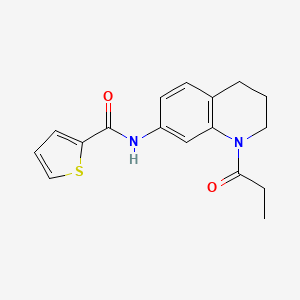
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines, the core structure of the compound, are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .Molecular Structure Analysis
The molecule contains a total of 52 bonds. There are 30 non-H bond(s), 19 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 1 secondary amide(s) (aromatic), and 1 tertiary amide(s) (aliphatic) .Chemical Reactions Analysis
The synthesis of tetrahydroquinolines involves various reactions such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .Applications De Recherche Scientifique
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has been studied for its potential applications in a variety of scientific research areas. It has been studied for its ability to inhibit the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential as a drug delivery system, as well as its potential to act as an antioxidant and to reduce inflammation.
Mécanisme D'action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound acts as an inhibitor of AChE and BuChE, which results in an increase in the amount of acetylcholine in the brain. In addition, this compound may act as an antioxidant by scavenging free radicals and reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, studies have shown that this compound can act as an inhibitor of AChE and BuChE, which results in an increase in the amount of acetylcholine in the brain. In addition, this compound may act as an antioxidant by scavenging free radicals and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide in lab experiments include its ability to inhibit AChE and BuChE, its potential as a drug delivery system, and its potential to act as an antioxidant and reduce inflammation. However, the limitations of using this compound in lab experiments include its lack of understanding of the biochemical and physiological effects of the compound, as well as the potential for toxicity and side effects.
Orientations Futures
For research on N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide include further study of its mechanism of action, its biochemical and physiological effects, and its potential toxicity and side effects. In addition, research should be conducted to explore the potential of this compound as a drug delivery system and to develop new synthetic methods for its synthesis. Furthermore, research should be conducted to explore the potential therapeutic applications of this compound, including its potential to act as an inhibitor of AChE and BuChE, an antioxidant, and an anti-inflammatory agent.
Méthodes De Synthèse
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can be synthesized through a variety of methods, including a three-step synthesis procedure. The first step involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride with thiophene-2-carboxamide. The second step involves the reaction of the resulting product with anhydrous hydrogen chloride. The third and final step involves the reaction of the resulting product with anhydrous sodium carbonate.
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-7-8-13(11-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZMJLVKIBNGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

